molecular formula C9H12N2O4 B2526711 3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1856071-08-3

3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid

Cat. No.: B2526711
CAS No.: 1856071-08-3
M. Wt: 212.205
InChI Key: SLWTZSXTXXTCNX-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as 3-{4-(methoxycarbonyl)-4-[phenyl(propanoyl)amino]piperidin-1-yl}propanoic acid , are known. They typically belong to the class of organic compounds known as linear 1,3-diarylpropanoids . These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds like pinacol boronic esters are synthesized using a radical approach . Protodeboronation of alkyl boronic esters is a common method used in organic synthesis .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies. Some compounds may be considered hazardous according to the OSHA Hazard Communication Standard .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, compounds like pinacol boronic esters are valuable building blocks in organic synthesis , suggesting potential future research in this area.

Properties

IUPAC Name

3-(4-methoxycarbonylpyrazol-1-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-6(8(12)13)4-11-5-7(3-10-11)9(14)15-2/h3,5-6H,4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWTZSXTXXTCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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